BI-224436
Overview
Description
BI 224436 is a compound that was developed as an investigational drug for the treatment of HIV infection. It is the first non-catalytic site integrase inhibitor, which means it inhibits HIV replication by binding to a conserved allosteric pocket of the HIV integrase enzyme. This mechanism of action is distinct from other integrase inhibitors like raltegravir and elvitegravir, which bind at the catalytic site .
Preparation Methods
The synthesis of BI 224436 involves a combination of medicinal chemistry, parallel synthesis, and structure-guided drug design. . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
BI 224436 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and conditions are not publicly detailed.
Reduction: Similar to oxidation, reduction reactions can be performed on BI 224436, but specific details are proprietary.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and acetic acid moieties.
Common reagents and conditions used in these reactions are not publicly disclosed, and the major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions .
Scientific Research Applications
BI 224436 has been primarily studied for its antiviral activity against HIV-1. It has shown effective antiviral activity by inhibiting the replication of treatment-naïve and raltegravir-resistant clinical isolates of HIV-1 . The compound has been evaluated in preclinical studies for its pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion properties. It has also been studied in combination with other antiretrovirals, displaying additive effects in cellular antiviral assays .
Mechanism of Action
BI 224436 inhibits HIV replication by binding to a conserved allosteric pocket of the HIV integrase enzyme. This binding prevents the integrase from performing its function of integrating viral DNA into the host genome, which is an essential step for viral replication. The compound’s mechanism of action is distinct from other integrase inhibitors that bind at the catalytic site .
Comparison with Similar Compounds
BI 224436 is unique in its class as a non-catalytic site integrase inhibitor. Similar compounds include:
Raltegravir: Binds at the catalytic site of the HIV integrase enzyme.
Elvitegravir: Also binds at the catalytic site of the HIV integrase enzyme.
Dolutegravir: Another integrase inhibitor that binds at the catalytic site.
The uniqueness of BI 224436 lies in its ability to inhibit HIV replication by targeting a different site on the integrase enzyme, which may offer advantages in overcoming resistance to other integrase inhibitors .
Properties
IUPAC Name |
(2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIIJCBELCMCZ-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029847 | |
Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155419-89-8 | |
Record name | BI-224436 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155419898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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